

Application Notes: The Role of 4,4'-Dimethylbenzophenone in Photopolymerization

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Compound of Interest

Compound Name: 4,4'-Dimethylbenzophenone

Cat. No.: B146755

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Introduction

4,4'-Dimethylbenzophenone (CAS: 611-97-2) is a highly efficient Type II photoinitiator widely employed in UV (ultraviolet) light-induced free radical polymerization.[1] Upon exposure to UV radiation, it generates reactive free radicals that initiate the rapid transformation of liquid monomers and oligomers into solid, cross-linked polymers.[2] This process, known as photopolymerization, is fundamental to numerous industrial applications, including the curing of inks, adhesives, and coatings, where it contributes to faster production cycles and enhanced product durability.[1][2] As a Type II photoinitiator, its mechanism involves interaction with a co-initiator, typically a hydrogen donor like a tertiary amine, to achieve efficient radical generation.

Physicochemical Properties

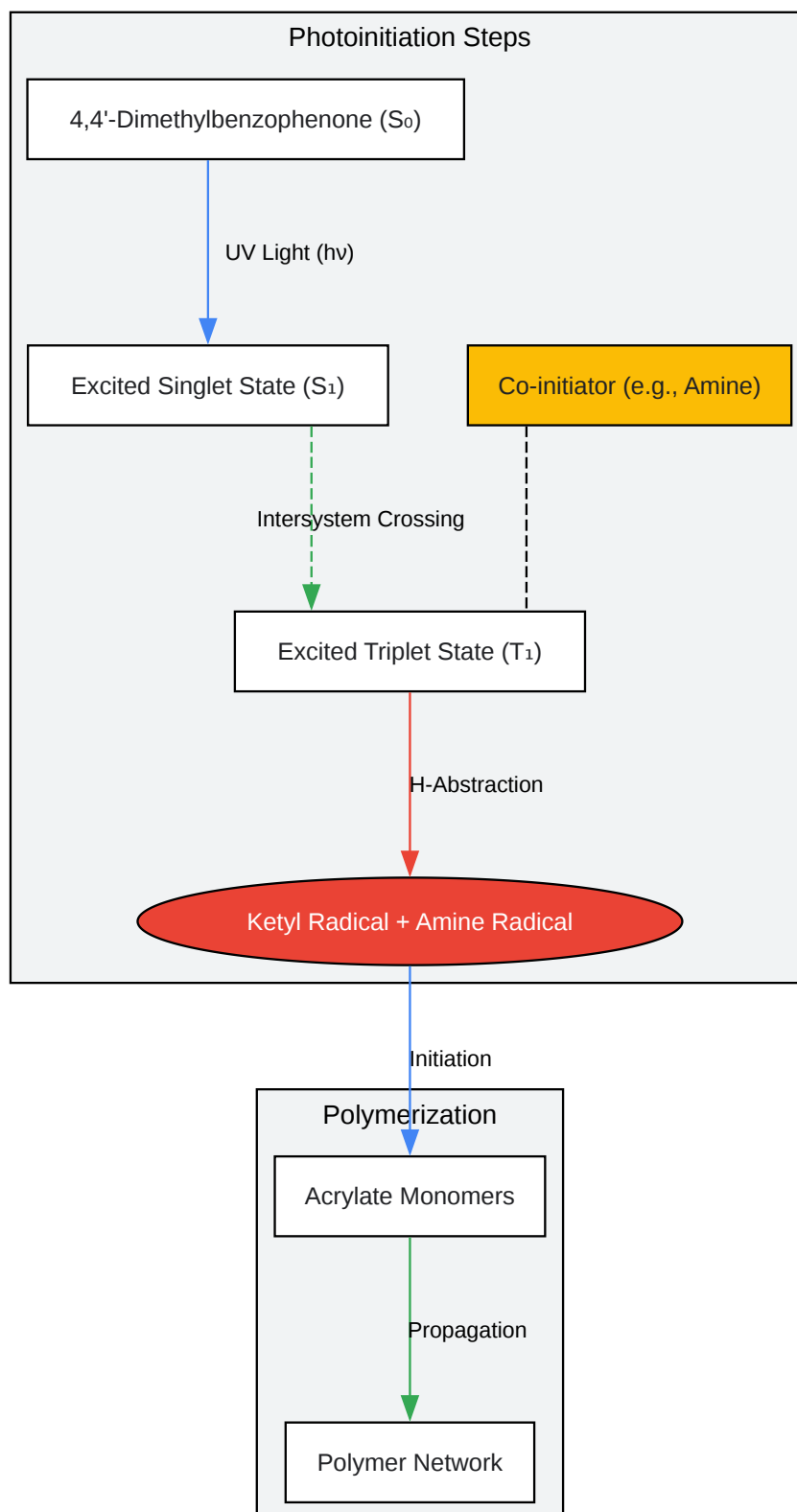
A summary of the key physical and chemical properties of **4,4'-Dimethylbenzophenone** is presented below.

Property	Value	Reference
CAS Number	611-97-2	[3]
Molecular Formula	(CH ₃ C ₆ H ₄) ₂ CO	[3]
Molecular Weight	210.27 g/mol	[3]
Appearance	White powder or flaky crystal	[4]
Melting Point	90-93 °C	[3]
Boiling Point	200 °C at 17 mmHg	[3]
Purity	≥ 99%	[1]

Mechanism of Action

The function of **4,4'-Dimethylbenzophenone** as a Type II photoinitiator proceeds through a multi-step mechanism upon exposure to a suitable UV light source.

- **Photoexcitation:** The benzophenone derivative absorbs UV photons, causing an electron to transition from its ground state (S_0) to an excited singlet state (S_1).
- **Intersystem Crossing (ISC):** The molecule rapidly undergoes intersystem crossing from the unstable singlet state to a more stable and longer-lived excited triplet state (T_1).
- **Hydrogen Abstraction:** In its excited triplet state, **4,4'-Dimethylbenzophenone** is highly reactive and abstracts a hydrogen atom from a co-initiator or synergist, such as a tertiary amine.
- **Radical Generation:** This hydrogen abstraction event produces two distinct radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is typically the primary species that initiates polymerization.
- **Initiation & Propagation:** The generated free radical attacks the carbon-carbon double bond of a monomer (e.g., an acrylate), initiating the polymerization chain reaction which then propagates to form a polymer network.



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Caption: Mechanism of Type II photopolymerization initiated by **4,4'-Dimethylbenzophenone**.

Applications

4,4'-Dimethylbenzophenone is a versatile photoinitiator used in a variety of UV-curable systems. Its primary applications include:

- **UV-Curable Coatings and Inks:** It is used to achieve rapid and efficient curing, resulting in durable, scratch-resistant surfaces.[\[2\]](#)
- **Adhesives:** Facilitates the fast curing of adhesives under UV light, enhancing production speed.[\[2\]](#)
- **Plastics Manufacturing:** Can act as a stabilizer in plastics, helping to prevent degradation from UV exposure.[\[1\]](#)
- **Dental Materials:** While not **4,4'-Dimethylbenzophenone** itself, closely related benzophenone derivatives are explored as co-initiators in dental resins for 3D printing to improve the degree of conversion.[\[5\]](#)

Quantitative Data

The following table provides representative data on the effect of a benzophenone derivative, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), on the degree of conversion (DC) in a dental resin formulation over time. This data illustrates the significant enhancement in polymerization efficiency when such a co-initiator is included in a photopolymer system.[\[5\]](#)

Table 1: Representative Degree of Conversion (%) in a Dental Resin

Irradiation Time (seconds)	DC (%) without DEABP	DC (%) with DEABP
10	19.85	23.94
30	30.17	36.43
60	36.68	43.83
180	45.42	53.68
300	48.01	57.32

Data adapted from a study on the closely related compound 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) in a BisGMA resin.[5]

The addition of the benzophenone derivative significantly increased the degree of conversion at all time points and accelerated the initial velocity of polymerization.[5]

Experimental Protocols

Protocol 1: Evaluation of Polymerization Efficiency by FTIR Spectroscopy

This protocol, adapted from methodologies used for similar benzophenone derivatives, describes how to measure the degree of conversion (DC) of a photocurable resin.[5] The DC is determined by monitoring the decrease in the characteristic infrared absorption peak of the monomer's carbon-carbon double bonds.

Materials:

- Monomer/Oligomer base (e.g., Bisphenol A glycerolate dimethacrylate, BisGMA)
- Photoinitiator System:
 - Primary Initiator (e.g., Camphorquinone, CQ)
 - Co-initiator 1 (e.g., Ethyl-4-dimethylaminobenzoate, DMAEMA)

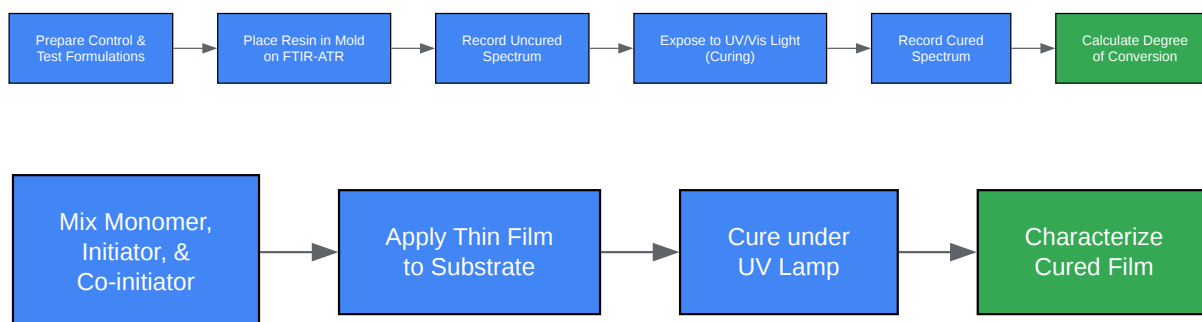
- Co-initiator 2 (**4,4'-Dimethylbenzophenone** or derivative)
- FTIR Spectrometer with an ATR accessory
- UV/Visible light curing unit (e.g., LED lamp, 405 nm)
- Silicone molds (e.g., 5 mm diameter, 1 mm height)
- Polyester film

Procedure:

- Formulation Preparation:
 - Control Group: Prepare a resin mixture containing the monomer base and the primary photoinitiator system (e.g., CQ and DMAEMA).
 - Test Group: Prepare a second resin mixture identical to the control, but with the addition of **4,4'-Dimethylbenzophenone** (e.g., 0.5-2 wt%). Ensure thorough mixing in dark conditions.
- Sample Preparation:
 - Place a polyester strip on the ATR crystal of the FTIR spectrometer.
 - Record a background spectrum.
 - Place a silicone mold onto the polyester strip.
 - Fill the mold with the uncured resin mixture and cover with another polyester strip to prevent oxygen inhibition.
- Initial Spectrum (Uncured): Record the FTIR spectrum of the uncured liquid resin. Identify the aliphatic C=C peak (around 1638 cm^{-1}) and an aromatic C=C internal standard peak (around 1608 cm^{-1}).
- Photopolymerization (Curing): Expose the sample to the light curing unit for a defined period (e.g., 10, 30, 60, 180, 300 seconds). The light source should be positioned at a fixed

distance from the sample.

- Final Spectrum (Cured): Immediately after light exposure, record the FTIR spectrum of the cured polymer.
- Calculation of Degree of Conversion (DC):
 - Calculate the ratio of the absorbance intensities of the aliphatic C=C peak to the aromatic C=C peak for both the uncured (monomer) and cured (polymer) states.
 - Use the following formula to determine the DC%: $DC (\%) = [1 - (Abs_{1638}/Abs_{1608})_{cured} / (Abs_{1638}/Abs_{1608})_{uncured}] \times 100$



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